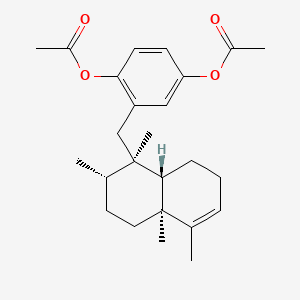
Diacetylavarol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetylavarol is a natural compound derived from marine sponges, specifically from the species Dysidea avara. It belongs to the class of sesquiterpene quinones, which are known for their diverse biological activities. This compound has garnered significant attention due to its cytotoxic and antiproliferative properties, making it a promising candidate for anticancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diacetylavarol typically involves the acetylation of avarol, a naturally occurring sesquiterpene hydroquinone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation at the desired positions .
Industrial Production Methods
advancements in marine biotechnology and sustainable harvesting practices are being explored to ensure a steady supply of this compound for research and potential therapeutic applications .
化学反应分析
Types of Reactions
Diacetylavarol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form avarone, another bioactive compound.
Reduction: Reduction of this compound can yield avarol, the parent compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Avarone
Reduction: Avarol
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery
作用机制
Diacetylavarol exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation .
相似化合物的比较
Similar Compounds
Avarol: The parent compound of diacetylavarol, known for its antioxidant and anticancer properties.
Avarone: An oxidized form of avarol with similar biological activities.
Illimaquinone: Another sesquiterpene quinone with cytotoxic properties.
Nakijiquinone: A marine-derived quinone with anticancer potential.
Bolinaquinone: Known for its anti-inflammatory and anticancer activities
Uniqueness
This compound stands out due to its dual acetyl groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This structural modification also contributes to its unique biological activities compared to its parent compound, avarol .
属性
CAS 编号 |
61187-44-8 |
|---|---|
分子式 |
C25H34O4 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-acetyloxyphenyl] acetate |
InChI |
InChI=1S/C25H34O4/c1-16-8-7-9-23-24(16,5)13-12-17(2)25(23,6)15-20-14-21(28-18(3)26)10-11-22(20)29-19(4)27/h8,10-11,14,17,23H,7,9,12-13,15H2,1-6H3/t17-,23+,24+,25+/m0/s1 |
InChI 键 |
JZVUBOIVLRRPJN-GXIQQZJTSA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C |
规范 SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


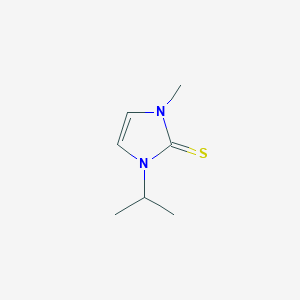

![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
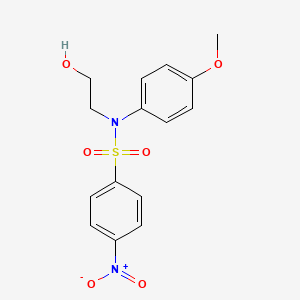
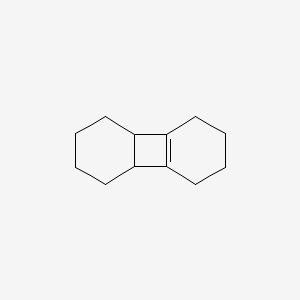
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
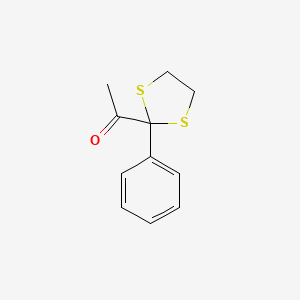
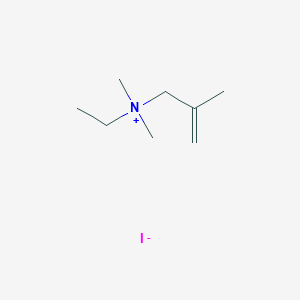

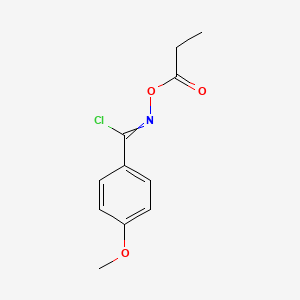
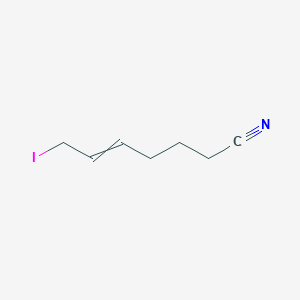
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)

